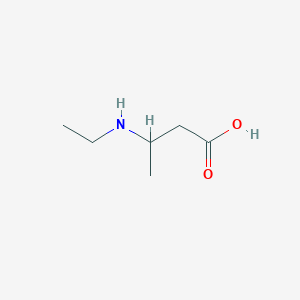
3-(Ethylamino)butanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Ethylamino)butanoic acid is an organic compound with the molecular formula C₆H₁₃NO₂ It is a derivative of butanoic acid, where an ethylamino group is attached to the third carbon atom of the butanoic acid chain
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(ethylamino)butanoic acid typically involves the alkylation of butanoic acid derivatives. One common method is the reaction of ethylamine with a suitable butanoic acid derivative under controlled conditions. The reaction can be catalyzed by acids or bases, depending on the desired reaction pathway.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale alkylation reactions using ethylamine and butanoic acid derivatives. The process is optimized for high yield and purity, often involving purification steps such as crystallization or distillation.
化学反応の分析
Types of Reactions: 3-(Ethylamino)butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The ethylamino group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives.
科学的研究の応用
3-(Ethylamino)butanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound can be used in studies involving amino acid metabolism and enzyme interactions.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
作用機序
The mechanism of action of 3-(ethylamino)butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The ethylamino group can form hydrogen bonds or ionic interactions with active sites, influencing the compound’s biological activity. Pathways involved may include metabolic processes where the compound acts as a substrate or inhibitor.
類似化合物との比較
3-(Methylamino)butanoic acid: Similar structure but with a methylamino group instead of an ethylamino group.
3-(Propylamino)butanoic acid: Contains a propylamino group, leading to different chemical properties.
3-(Butylamino)butanoic acid: Features a butylamino group, which affects its reactivity and applications.
Uniqueness: 3-(Ethylamino)butanoic acid is unique due to the specific size and properties of the ethylamino group, which can influence its reactivity and interactions in chemical and biological systems. This makes it a valuable compound for targeted applications in research and industry.
特性
IUPAC Name |
3-(ethylamino)butanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2/c1-3-7-5(2)4-6(8)9/h5,7H,3-4H2,1-2H3,(H,8,9) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKDCZZABOMHICR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(C)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
131.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
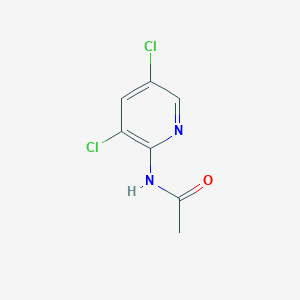
![Dimethyl({[3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl}sulfamoyl)amine](/img/structure/B2482901.png)
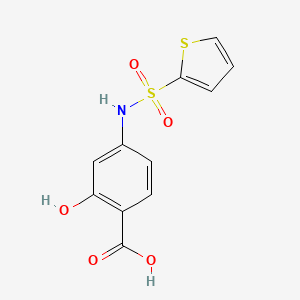

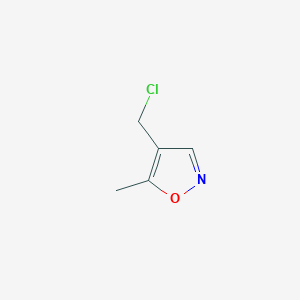
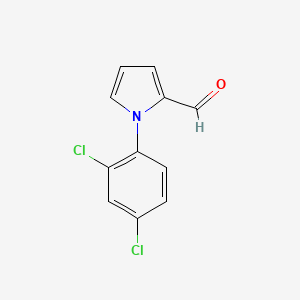

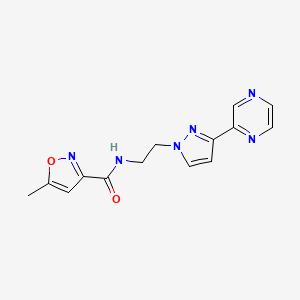
![[3-(Chloromethyl)-1-cyclopropylazetidin-3-yl]methanol](/img/structure/B2482914.png)
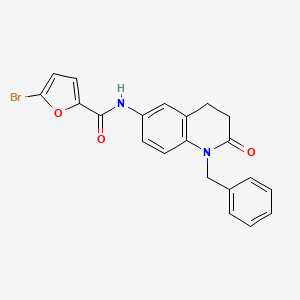
![4-(Benzylthio)-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B2482917.png)
![Ethyl 4-(trifluoromethyl)-2-azabicyclo[2.1.1]hexane-1-carboxylate](/img/structure/B2482918.png)
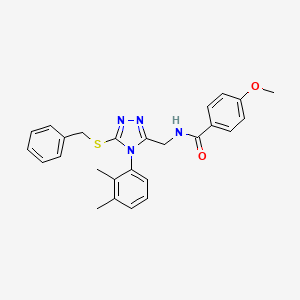
![(1S,4S,5S)-5-Phenylbicyclo[2.2.1]heptan-2-one](/img/structure/B2482921.png)
